2-Octenedioic acid
Overview
Description
2-Octenedioic acid, also known as 2-octenedioate, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular formula of this compound is C8H12O4 . It has an average mass of 172.178 Da and a monoisotopic mass of 172.073563 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 386.8±25.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 69.8±6.0 kJ/mol .
Scientific Research Applications
Metabolic origins and identification in human urine : 2-Octenedioic acid and its related compounds have been identified in human urine, particularly in patients with dicarboxylic aciduria. These acids are proposed to be derived from the oxidation of oleic and linoleic acids, indicating their role in fatty acid metabolism (Jin & Tserng, 1990); (Jin & Tserng, 1989).
Applications in plasticizers and solvents : this compound-related compounds, such as phthalates, are used in a wide range of industrial applications. They are used as plasticizers in consumer products, food contact applications, and medical devices, as well as solvents and plasticizers for cellulose acetate in personal-care products (Hauser & Calafat, 2005).
Reactive extraction studies : Research has been conducted on the extraction of 2-methylidenebutanedioic acid, which is structurally related to this compound, using various solvents. This highlights its potential applications in chemical processing and extraction methods (Günyeli, Uslu, & Kırbaslar, 2014).
Electrochromic properties in polymers : Conducting polymers using derivatives of octanoic acid, which shares structural similarity with this compound, have been studied for their electrochromic properties, indicating potential applications in smart materials and electronic devices (Camurlu, Çırpan, & Toppare, 2005).
Therapeutic and pharmaceutical applications : Compounds structurally related to this compound have been used in drug development, such as thioctic (alpha-lipoic) acid, which has metal-chelating antioxidant properties useful in the treatment of diabetic polyneuropathy (Ou, Tritschler, & Wolff, 1995).
Catalytic conversion studies : Research on the catalytic conversion of octanoic acid to hydrocarbons has been conducted, indicating potential applications in renewable energy and chemical production (Billaud, Tran Minh, Lozano, & Pioch, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-oct-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTPVRGYUHJFHN-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009870 | |
Record name | (E)-Oct-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5698-50-0 | |
Record name | 2-Octenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Oct-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the potential diagnostic value of 2-Octenedioic acid in bladder cancer?
A1: Research suggests that this compound holds potential as a urinary biomarker for bladder cancer. A study utilizing ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) identified this compound as significantly elevated in the urine of bladder cancer patients compared to healthy controls . This difference translated to an area under the receiver operating characteristic curve (AUC) of 0.787, indicating potential diagnostic utility.
Q2: How does this compound relate to hyperlipidemia and the mechanism of action of Citri Reticulatae Chachiensis Pericarpium (CRCP)?
A2: In a study investigating the effects of CRCP on hyperlipidemia in rats, this compound emerged as a potential biomarker for the condition. High-fat diets significantly increased this compound levels in rat urine. Interestingly, CRCP administration reversed this elevation alongside improvements in body weight and lipid profiles (TC, TG, HDL-C, LDL-C). These findings suggest that this compound may be linked to metabolic pathways impacted by both hyperlipidemia and CRCP treatment, such as Taurine and hypotaurine metabolism, fatty acid biosynthesis, and arginine and proline metabolism.
Q3: Can this compound differentiate between resectable and unresectable pancreatic ductal adenocarcinoma (PDAC)?
A3: While not a direct differentiator on its own, this compound, in conjunction with other metabolites and gut microbiota analysis, shows promise in distinguishing PDAC stages. Research revealed that this compound levels, along with other metabolites like Palmitic acid and Linoelaidyl carnitine, were positively correlated with the abundance of specific gut bacteria (e.g., g_Anaerostipes, g_Alistipes) that are reduced in unresectable PDAC. This complex interplay between metabolites and gut microbiota composition could contribute to a more comprehensive understanding of PDAC progression and potential for surgical intervention.
Q4: Is there a connection between this compound and breast cancer subtypes?
A4: Emerging evidence suggests that this compound could contribute to a panel of biomarkers for differentiating breast cancer subtypes. A metabolomics study using both liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry identified this compound as one of eight metabolites capable of distinguishing breast cancer subtypes, including HER2-positive and ER-positive, with high accuracy (AUC > 0.89) . This finding highlights the potential of this compound, in combination with other metabolites, for improving breast cancer diagnosis and subtype classification.
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